molecular formula C12H17N3O4 B13507906 7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B13507906
M. Wt: 267.28 g/mol
InChI Key: PJNKZHJARDHAMO-UHFFFAOYSA-N
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Description

7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection would yield the free amine form of the compound.

Scientific Research Applications

7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and versatility in synthetic applications

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-6-8(10(16)17)4-7-5-13-14-9(7)15/h5,8H,4,6H2,1-3H3,(H,13,14)(H,16,17)

InChI Key

PJNKZHJARDHAMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2=C1NN=C2)C(=O)O

Origin of Product

United States

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